Cas no 1184913-42-5 (Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate)

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate structure
1184913-42-5 structure
Nome del prodotto:Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate
Numero CAS:1184913-42-5
MF:C7H9BrO3
MW:221.048561811447
CID:1029186
PubChem ID:42609566

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate
    • methyl 1-(2-bromoacetyl)cyclopropane-1-carboxylate
    • METHYL1-(2-BROMOACETYL)CYCLOPROPANECARBOXYLATE
    • EN300-267884
    • DTXSID00655019
    • Methyl 1-(bromoacetyl)cyclopropane-1-carboxylate
    • AKOS015918731
    • DB-319767
    • ZB0378
    • G38935
    • 2206688-62-0
    • 1184913-42-5
    • A803950
    • DB-430560
    • Cyclopropanecarboxylic acid, 1-(2-bromoacetyl)-, methyl ester
    • SCHEMBL20640337
    • MDL: MFCD12408066
    • Inchi: InChI=1S/C7H9BrO3/c1-11-6(10)7(2-3-7)5(9)4-8/h2-4H2,1H3
    • Chiave InChI: KEMXNFRNLLUGPL-UHFFFAOYSA-N
    • Sorrisi: COC(=O)C1(CC1)C(=O)CBr

Proprietà calcolate

  • Massa esatta: 219.97351g/mol
  • Massa monoisotopica: 219.97351g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 4
  • Complessità: 196
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.1
  • Superficie polare topologica: 43.4Ų

Proprietà sperimentali

  • Densità: 1.7±0.1 g/cm3
  • Punto di ebollizione: 256.7±20.0 °C at 760 mmHg
  • Punto di infiammabilità: 109.0±21.8 °C
  • Pressione di vapore: 0.0±0.5 mmHg at 25°C

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate Informazioni sulla sicurezza

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-267884-0.25g
methyl 1-(2-bromoacetyl)cyclopropane-1-carboxylate
1184913-42-5 95%
0.25g
$159.0 2023-02-28
Enamine
EN300-267884-1.0g
methyl 1-(2-bromoacetyl)cyclopropane-1-carboxylate
1184913-42-5 95%
1.0g
$321.0 2023-02-28
TRC
M296758-100mg
Methyl 1-(2-Bromoacetyl)cyclopropanecarboxylate
1184913-42-5
100mg
$ 230.00 2022-06-04
Chemenu
CM202846-1g
methyl 1-(2-bromoacetyl)cyclopropanecarboxylate
1184913-42-5 95%
1g
$631 2023-02-18
Enamine
EN300-267884-10.0g
methyl 1-(2-bromoacetyl)cyclopropane-1-carboxylate
1184913-42-5 95%
10.0g
$1380.0 2023-02-28
Enamine
EN300-267884-0.1g
methyl 1-(2-bromoacetyl)cyclopropane-1-carboxylate
1184913-42-5 95%
0.1g
$111.0 2023-02-28
Enamine
EN300-267884-0.5g
methyl 1-(2-bromoacetyl)cyclopropane-1-carboxylate
1184913-42-5 95%
0.5g
$251.0 2023-02-28
Enamine
EN300-267884-5.0g
methyl 1-(2-bromoacetyl)cyclopropane-1-carboxylate
1184913-42-5 95%
5.0g
$929.0 2023-02-28
TRC
M296758-10mg
Methyl 1-(2-Bromoacetyl)cyclopropanecarboxylate
1184913-42-5
10mg
$ 50.00 2022-06-04
Chemenu
CM202846-1g
methyl 1-(2-bromoacetyl)cyclopropanecarboxylate
1184913-42-5 95%
1g
$631 2021-06-15

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate Letteratura correlata

Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司